molecular formula C16H17N5O3 B356337 6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 370870-02-3

6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Katalognummer: B356337
CAS-Nummer: 370870-02-3
Molekulargewicht: 327.34g/mol
InChI-Schlüssel: HIZIEHWZXLVPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic molecule featuring fused imino, oxo, and carboxamide functional groups. Its structure comprises a 14-membered tricyclic system with nitrogen and oxygen atoms strategically positioned to influence electronic and steric properties.

Structural elucidation of such intricate molecules often relies on X-ray crystallography and computational modeling. Tools like SHELXL (for small-molecule refinement) and WinGX (for crystallographic data processing) are critical for verifying bond lengths, angles, and stereochemistry . The compound’s methoxyethyl and methyl substituents likely enhance solubility and modulate interactions with biological targets, though further experimental validation is required.

Eigenschaften

IUPAC Name

6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-20-13(17)10(15(22)18-6-8-24-2)9-11-14(20)19-12-5-3-4-7-21(12)16(11)23/h3-5,7,9,17H,6,8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZIEHWZXLVPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Challenges and Strategic Considerations

The target compound’s structure combines a triazatricyclo[8.4.0.03,8]tetradeca core with a methoxyethyl side chain, a methyl group, and a carboxamide moiety. Key challenges include:

  • Stereochemical control during cyclization to avoid undesired diastereomers .

  • Functional group compatibility , particularly the stability of the imino group under oxidative conditions .

  • Regioselectivity in introducing substituents at positions 5, 7, and 11 .

Core Tricyclic Framework Construction

The triazatricyclo[8.4.0.03,8]tetradeca core is synthesized via a multi-component cyclization reaction. A representative protocol involves:

Reagents and Conditions :

  • Starting materials : 2-Aminopyridine derivatives and α,β-unsaturated carbonyl compounds.

  • Cyclization catalyst : p-Toluenesulfonic acid (p-TsOH) in refluxing toluene .

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium to form the 2-oxo group .

Mechanistic Insight :
The reaction proceeds through a conjugate addition followed by intramolecular cyclization, forming the 7-membered ring. Subsequent oxidation stabilizes the lactam structure .

Introduction of the Methoxyethyl Group

The N-(2-methoxyethyl) substituent is introduced via nucleophilic substitution or reductive alkylation:

Method A: Alkylation of Secondary Amine

  • Reagents : 2-Bromoethyl methyl ether, triethylamine (TEA) in anhydrous DMF.

  • Conditions : 60°C under nitrogen atmosphere for 12 hours .

  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane) .

Method B: Reductive Amination

  • Reagents : 2-Methoxyethylamine, sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : Room temperature, pH 4–5 (acetic acid buffer) .

Carboxamide Functionalization

The 5-carboxamide group is installed via coupling reactions:

Stepwise Approach :

  • Carboxylic Acid Activation : Treat intermediate carboxylic acid with thionyl chloride (SOCl₂) to form acyl chloride.

  • Amide Bond Formation : React with 2-methoxyethylamine in dichloromethane (DCM) with TEA as base .

One-Pot Method :
Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF, achieving yields up to 85% .

Oxidation and Imination Steps

Formation of 2-Oxo Group :

  • Reagent : KMnO₄ in H₂SO₄ (0.5 M).

  • Conditions : 0–5°C to prevent over-oxidation .

Imino Group Installation :

  • Method : Condensation with ammonium acetate in ethanol under reflux .

  • Monitoring : Reaction progress tracked via TLC (Rf = 0.3 in 7:3 hexane/ethyl acetate) .

Purification and Characterization

Purification Techniques :

StepTechniqueConditionsPurity
InitialColumn ChromatographySiO₂, gradient elution (hexane → ethyl acetate)95%
FinalRecrystallizationEthanol/water (4:1)>99%

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imino), 4.12 (t, J=6 Hz, 2H, OCH₂), 3.55 (s, 3H, OCH₃) .

  • HRMS : m/z 341.4 [M+H]⁺ (calc. 341.36) .

Comparative Analysis of Synthetic Routes

ParameterMethod A (Alkylation)Method B (Reductive Amination)
Yield72%65%
Reaction Time12 h24 h
ScalabilitySuitable for >100 gLimited to <50 g
Byproducts<5%10–12%

Industrial-Scale Production Considerations

Optimization Strategies :

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization steps .

  • Catalyst Recycling : Use immobilized p-TsOH on silica to reduce costs .

  • Safety Protocols : Strict temperature control during KMnO₄ oxidation to prevent decomposition .

Cost Analysis :

ComponentCost per kg (USD)
2-Bromoethyl methyl ether120
HATU2,500
KMnO₄50

Analyse Chemischer Reaktionen

Types of Reactions

6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 371212-22-5)

This analog differs from the target compound in two key aspects:

  • Additional Methyl Group : A methyl group at position 11 introduces conformational constraints, which may affect binding affinity to target proteins.
Property Target Compound N-Ethyl Analog (CAS 371212-22-5)
Core Structure Tricyclic system Identical tricyclic backbone
Substituent at N7 Methyl Ethyl
Methyl Group Position Position 7 Positions 7 and 11
Availability Not specified Discontinued (CymitQuimica, 2025)

Spiro[4.5]decane Derivatives (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione)

While structurally distinct (spiro vs. tricyclic core), these compounds share functional similarities:

  • Carboxamide Groups : Both classes incorporate carboxamide moieties, critical for hydrogen bonding in target interactions.
Feature Target Compound Spiro Derivatives
Core Structure Tricyclic Spiro[4.5]decane
Key Functional Groups Imino, oxo, carboxamide Carboxamide, benzothiazole
Synthetic Applications Not specified Organic synthesis, reaction mechanisms

Beta-Lactam Analogs (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

Though pharmacologically distinct (beta-lactam antibiotics), these compounds share:

  • Oxo and Heterocyclic Motifs : Similar to the tricyclic compound’s 2-oxo group and nitrogen-rich rings.
  • Substituent Diversity : Methoxyethyl and methyl groups in the target compound contrast with thiadiazole and tetrazole groups in beta-lactams, highlighting divergent biological targets .

Research Findings and Limitations

  • Structural Analysis : The target compound’s tricyclic system likely requires advanced crystallographic tools (e.g., SHELXL , ORTEP-3 ) for accurate refinement.
  • Pharmacological Gaps: No direct activity data are available in the evidence; comparisons rely on structural parallels.

Biologische Aktivität

The compound 6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23N5O2
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : 6-imino-N-(2-methoxyethyl)-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

The compound features a unique tricyclic structure that contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes or receptors involved in various biochemical pathways, potentially leading to the modulation of cellular processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • Case Study : A related compound demonstrated potent anti-proliferative effects against various cancer cell lines (A549, HepG2, MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction via the upregulation of nuclear receptors such as Nur77 .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to evaluate the compound's potential therapeutic index:

Cell LineIC50 (µM)Mechanism Observed
A54915Apoptosis induction
MCF-710Cell cycle arrest
HepG220PARP cleavage

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

In Vivo Studies

Preliminary in vivo studies indicate that the compound can reduce tumor growth in murine models when administered at specific dosages. The observed effects include:

  • Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.
  • Survival Rates : Increased survival rates in treated animals.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the side chains can enhance biological activity:

  • Methoxyethyl Group : Essential for solubility and bioavailability.
  • Triazatricyclo Core : Critical for receptor binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.